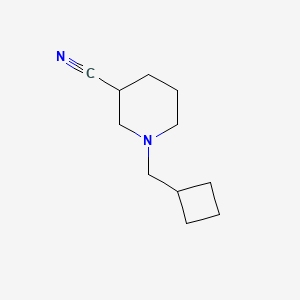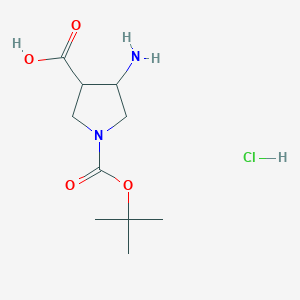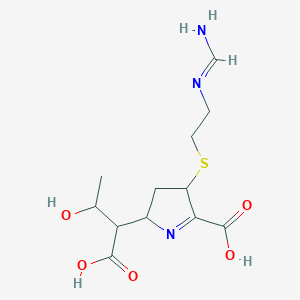![molecular formula C42H51ClN6O6 B12066664 3-(2-chlorophenyl)-2-[(2-phenylacetyl)amino]-N-[4-[(7,10,13,21-tetraoxo-8,11,14,20-tetrazaspiro[4.17]docosan-9-yl)methyl]phenyl]propanamide](/img/structure/B12066664.png)
3-(2-chlorophenyl)-2-[(2-phenylacetyl)amino]-N-[4-[(7,10,13,21-tetraoxo-8,11,14,20-tetrazaspiro[4.17]docosan-9-yl)methyl]phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ensemble Compound 159 is a peptide inhibitor of interleukin-17A (IL-17A). This compound is known for its ability to bind to IL-17A and inhibit the formation of the IL-17A–IL-17RA complex. It has shown efficacy in various assays, including enzyme-linked immunosorbent assay (ELISA), HT29-GROα cell-based functional assay, rheumatoid arthritis synovial fibroblast assay, and surface plasmon resonance-based biophysical binding assessment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ensemble Compound 159 involves multiple steps, starting with the preparation of the peptide backbone. The peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques, which involve the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The final product is obtained after cleavage from the resin and purification using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Ensemble Compound 159 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale HPLC systems is common in industrial settings to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Ensemble Compound 159 primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It is also involved in binding interactions with IL-17A, which can be considered a type of non-covalent interaction.
Common Reagents and Conditions
Peptide Synthesis: Fmoc-protected amino acids, coupling reagents (e.g., HBTU, HATU), and bases (e.g., DIPEA) are commonly used.
Cleavage: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin.
Purification: HPLC with appropriate solvents (e.g., acetonitrile, water) is used for purification.
Major Products Formed
The major product formed is Ensemble Compound 159 itself, which is a peptide with a specific sequence designed to inhibit IL-17A .
Applications De Recherche Scientifique
Ensemble Compound 159 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study peptide synthesis and binding interactions.
Biology: Employed in assays to investigate the role of IL-17A in various biological processes.
Medicine: Explored as a potential therapeutic agent for diseases involving IL-17A, such as rheumatoid arthritis.
Industry: Utilized in the development of new peptide-based inhibitors and therapeutic agents.
Mécanisme D'action
Ensemble Compound 159 exerts its effects by binding to IL-17A and inhibiting the formation of the IL-17A–IL-17RA complex. This inhibition prevents the downstream signaling pathways mediated by IL-17A, which are involved in inflammatory responses. The compound’s binding affinity and specificity for IL-17A are critical for its inhibitory activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ensemble Compound 158: Another peptide inhibitor of IL-17A with a slightly different sequence.
Ensemble Compound 160: A peptide inhibitor targeting a different cytokine but with similar structural features.
Uniqueness
Ensemble Compound 159 is unique due to its high binding affinity for IL-17A and its ability to inhibit the IL-17A–IL-17RA complex formation effectively. Its efficacy in various assays and potential therapeutic applications make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C42H51ClN6O6 |
|---|---|
Poids moléculaire |
771.3 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)-2-[(2-phenylacetyl)amino]-N-[4-[(7,10,13,21-tetraoxo-8,11,14,20-tetrazaspiro[4.17]docosan-9-yl)methyl]phenyl]propanamide |
InChI |
InChI=1S/C42H51ClN6O6/c43-33-14-6-5-13-31(33)25-35(48-36(50)24-29-11-3-1-4-12-29)41(55)47-32-17-15-30(16-18-32)23-34-40(54)46-28-39(53)45-22-10-2-9-21-44-37(51)26-42(19-7-8-20-42)27-38(52)49-34/h1,3-6,11-18,34-35H,2,7-10,19-28H2,(H,44,51)(H,45,53)(H,46,54)(H,47,55)(H,48,50)(H,49,52) |
Clé InChI |
HSTNEKZTSOZTDI-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(=O)CC2(CCCC2)CC(=O)NC(C(=O)NCC(=O)NCC1)CC3=CC=C(C=C3)NC(=O)C(CC4=CC=CC=C4Cl)NC(=O)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12066585.png)









![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-one](/img/structure/B12066648.png)
![1,3-Cyclohexanedione, 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-](/img/structure/B12066662.png)


